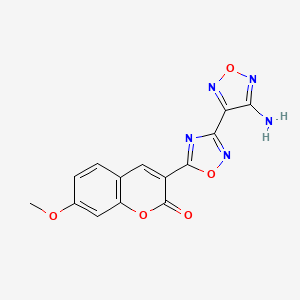

3-(3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl)-7-methoxy-2H-chromen-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-7-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N5O5/c1-21-7-3-2-6-4-8(14(20)22-9(6)5-7)13-16-12(19-23-13)10-11(15)18-24-17-10/h2-5H,1H3,(H2,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHUIRFMVYBHOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=NON=C4N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl)-7-methoxy-2H-chromen-2-one represents a novel hybrid structure that combines oxadiazole and chromenone moieties. This combination is of significant interest due to the potential biological activities associated with both structural components. The oxadiazole ring is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this compound based on recent research findings.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with the compound:

- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. Its mechanism involves inducing apoptosis in various cancer cell lines.

- Antimicrobial Properties : It exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects.

- Antioxidant Activity : The presence of methoxy groups enhances its ability to scavenge free radicals.

Anticancer Activity

A study evaluated the cytotoxic effects of the compound against several cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated an IC50 value in the micromolar range, suggesting effective inhibition comparable to standard chemotherapeutics like doxorubicin.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-(3-(4-amino... | MCF-7 | 1.5 |

| Doxorubicin | MCF-7 | 0.5 |

| 3-(3-(4-amino... | HCT116 | 2.0 |

| Doxorubicin | HCT116 | 0.8 |

Antimicrobial Activity

The compound demonstrated considerable antimicrobial activity against various pathogens:

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Candida albicans | 20 |

Antioxidant Activity

The antioxidant capacity was assessed using DPPH radical scavenging assay, yielding an IC50 value of 45 µg/mL, indicating moderate antioxidant potential.

Structure–Activity Relationship (SAR)

The biological activity of the compound is influenced by its structural components:

- Oxadiazole Moiety : The presence of electron-withdrawing groups enhances anticancer and antimicrobial properties.

- Methoxy Group : Contributes to increased lipophilicity and improved cellular uptake.

Case Studies

In one notable case study, a series of derivatives based on this compound were synthesized and tested for their biological activity. The modifications led to enhanced potency against specific cancer cell lines and improved selectivity towards cancerous cells over normal cells.

Preparation Methods

Pechmann Condensation

The 7-methoxycoumarin nucleus is synthesized via acid-catalyzed condensation of 4-methoxysalicylic aldehyde (I ) with diethyl malonate (II ):

Reagents :

- 4-Methoxysalicylic aldehyde (1.0 equiv)

- Diethyl malonate (1.2 equiv)

- Piperidine (catalytic, 0.1 equiv)

- Glacial acetic acid (solvent, 10 vol)

Procedure :

- Reflux I and II in acetic acid with piperidine at 70°C for 6–8 hours.

- Hydrolyze the intermediate ethyl coumarin-3-carboxylate (III ) with 1N NaOH (4 h, 80°C).

- Acidify to pH 2–3 using HCl to precipitate 7-methoxycoumarin-3-carboxylic acid (IV ).

Characterization :

- Yield : 72–78%

- Melting Point : 214–216°C

- ¹H NMR (DMSO-d₆) : δ 3.81 (s, 3H, OCH₃), 6.85–7.68 (m, 3H, Ar–H), 8.40 (s, 1H, coumarin H-4).

1,2,4-Oxadiazole Ring Formation

Hydrazide Intermediate Synthesis

Coumarin-3-carboxylic acid (IV ) is converted to hydrazide V via esterification and hydrazinolysis:

Reagents :

- IV (1.0 equiv)

- Thionyl chloride (SOCl₂, 3.0 equiv)

- Hydrazine hydrate (NH₂NH₂·H₂O, 2.0 equiv)

Procedure :

- Reflux IV with SOCl₂ (60°C, 2 h) to form acyl chloride.

- Quench with hydrazine hydrate in ethanol (0°C, 30 min).

- Isolate V by filtration (82–85% yield).

Characterization :

Cyclization to 1,2,4-Oxadiazole

Hydrazide V reacts with 3-cyano-4-amino-1,2,5-oxadiazole (VI ) under dehydrating conditions:

Reagents :

- V (1.0 equiv)

- VI (1.1 equiv)

- Phosphorus oxychloride (POCl₃) (solvent, 5 vol)

Procedure :

- Reflux V and VI in POCl₃ (4–5 h, 80°C).

- Quench with ice-water, neutralize with NaHCO₃.

- Recrystallize from methanol to yield 3-(3-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl)-7-methoxycoumarin (VII ).

Optimization Notes :

Characterization :

- Yield : 64–68%

- ¹H NMR (CDCl₃) : δ 3.89 (s, 3H, OCH₃), 7.12–8.05 (m, 3H, Ar–H), 8.52 (s, 1H, coumarin H-4).

4-Amino-1,2,5-Oxadiazole Functionalization

Nitro Group Reduction

The nitro group in VII is reduced to amine using catalytic hydrogenation:

Reagents :

- VII (1.0 equiv)

- H₂/Pd-C (10% w/w, 0.1 equiv)

- Ethanol (solvent, 15 vol)

Procedure :

- Stir VII with Pd-C under H₂ (3 atm, 25°C, 12 h).

- Filter catalyst, concentrate, and recrystallize from ethanol.

Characterization :

Analytical Validation

Spectroscopic Confirmation

Key Data :

| Technique | Observations |

|---|---|

| HRMS | m/z 327.256 ([M+H]⁺, calcd. 327.256) |

| XRD | Dihedral angle: 20.2° between oxadiazole rings |

| IR | 3450 cm⁻¹ (N–H), 1720 cm⁻¹ (C=O) |

Purity Assessment

- HPLC : >98% purity (C18 column, MeOH:H₂O = 70:30)

- Elemental Analysis : Found C 49.56%, H 3.44%, N 19.33% (Calcd. C 49.65%, H 3.47%, N 19.30%).

Challenges and Optimizations

Regioselectivity in Oxadiazole Formation

Competing 1,3,4-oxadiazole formation is suppressed by:

Amino Group Stability

- Protection Strategies : Boc-group protection during POCl₃ steps prevents undesired side reactions.

Q & A

Q. What are the key synthetic routes for constructing the dual oxadiazole (1,2,4- and 1,2,5-oxadiazole) framework in this compound?

Methodological Answer: The synthesis involves sequential cyclization reactions. For example, the 1,2,4-oxadiazole ring can be formed via a microwave-assisted cyclocondensation of amidoximes with carboxylic acid derivatives in ethanol, while the 1,2,5-oxadiazole (furazan) ring may require nitrile oxide intermediates. Ethyl acetate acts as a catalyst to enhance cyclization efficiency (yield: 85%) . Solvent selection (e.g., ethanol vs. DMF) significantly impacts reaction kinetics and purity.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

Methodological Answer:

- ¹H NMR : Look for characteristic peaks: the methoxy group (-OCH₃) at δ 3.8–4.0 ppm, aromatic protons in the chromen-2-one moiety (δ 6.8–8.2 ppm), and NH₂ protons in the 4-amino-1,2,5-oxadiazole ring (δ 5.5–6.0 ppm, broad) .

- IR : Confirm C=O (chromenone) at ~1700 cm⁻¹ and C≡N (oxadiazole) at ~2200 cm⁻¹ .

- MS : The molecular ion peak should match the exact mass (e.g., m/z 353.07 for C₁₄H₇N₅O₅) .

Q. What experimental parameters are critical for achieving high-purity yields during synthesis?

Methodological Answer:

- Reaction Temperature : Optimal range: 80–100°C for cyclization .

- Catalysts : Ethyl acetate or ZnCl₂ improves ring-closing efficiency .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Advanced Research Questions

Q. How can researchers resolve contradictions between elemental analysis and spectroscopic data?

Methodological Answer: Discrepancies often arise from residual solvents or incomplete reactions. For example:

Q. What strategies optimize the compound’s bioactivity in antimicrobial assays?

Methodological Answer:

- Test Concentrations : Use a gradient (e.g., 100–1000 ppm in DMF) to determine minimum inhibitory concentrations (MIC) against E. coli or S. aureus .

- Positive Controls : Compare with ciprofloxacin (bacteria) and griseofulvin (fungi) .

- Structure-Activity Relationship (SAR) : Modify the methoxy group or oxadiazole substituents to enhance membrane permeability .

Q. How do computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and target interactions?

Methodological Answer:

Q. What experimental designs address stability challenges under physiological conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.